
2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine, also known as 3-FA, is a synthetic compound that belongs to the family of amphetamines. It is a research chemical that is commonly used in scientific studies to investigate its biochemical and physiological effects on the human body.
Mecanismo De Acción
The mechanism of action of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine is similar to other amphetamines. It acts as a substrate for the monoamine transporters, leading to the release of monoamines such as dopamine, norepinephrine, and serotonin. This results in an increase in their extracellular concentrations, leading to the stimulation of their respective receptors. The release of dopamine is thought to be responsible for the rewarding effects of amphetamines, while the release of norepinephrine and serotonin is thought to be responsible for their stimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine are similar to other amphetamines. It has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake. It has also been reported to have potential therapeutic effects for the treatment of ADHD and depression. However, further research is needed to confirm these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine in lab experiments include its availability, low cost, and similarity to other amphetamines. This makes it a useful reference compound for studying the structure-activity relationship of amphetamines. However, its limitations include its potential toxicity and lack of clinical data. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine. These include investigating its potential therapeutic effects for the treatment of ADHD and depression, as well as its potential for abuse and addiction. Further research is also needed to understand its long-term effects on the human body and its potential toxicity. Additionally, the development of new analogs and derivatives of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine could lead to the discovery of new drugs with improved therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine involves the reaction between 3-thiophenemethyl bromide and 3-fluoroamphetamine in the presence of a base such as potassium carbonate. The resulting product is purified through recrystallization to obtain a white crystalline powder. The purity of the compound can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine is commonly used in scientific studies to investigate its effects on the human body. It is often used as a reference compound in studies that aim to understand the structure-activity relationship of amphetamines. 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine has been shown to have similar effects to other amphetamines such as increased locomotor activity, hyperthermia, and anorexia. It has also been reported to have potential therapeutic effects for the treatment of attention deficit hyperactivity disorder (ADHD) and depression.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNS/c14-13-3-1-2-11(8-13)4-6-15-9-12-5-7-16-10-12/h1-3,5,7-8,10,15H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRZYOLOKVJHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

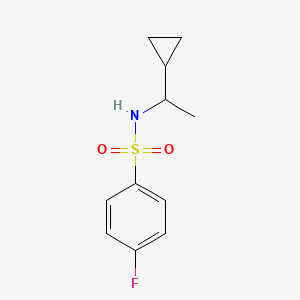

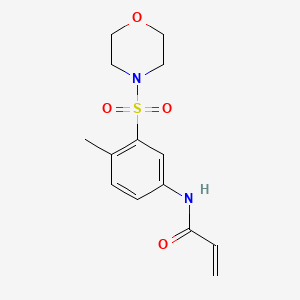

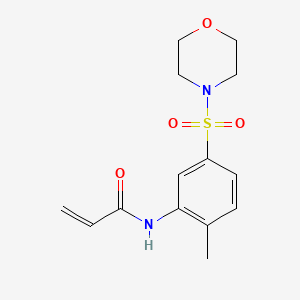
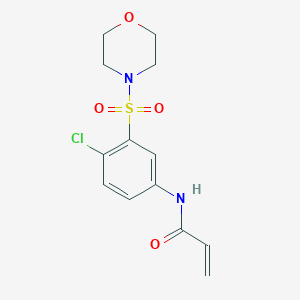
![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
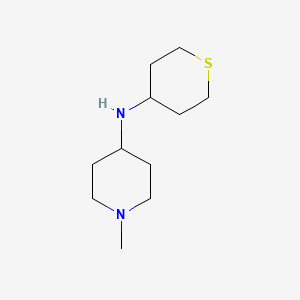
![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)

![6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7541689.png)
![3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol](/img/structure/B7541703.png)

![5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7541727.png)